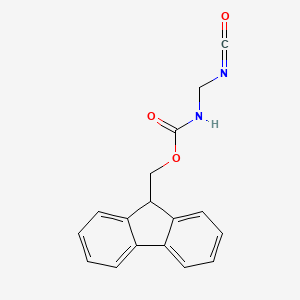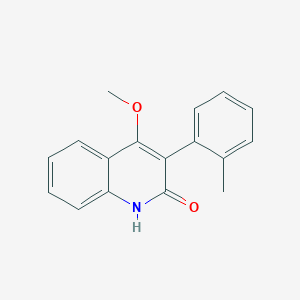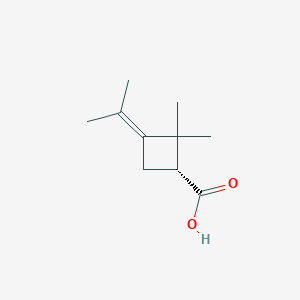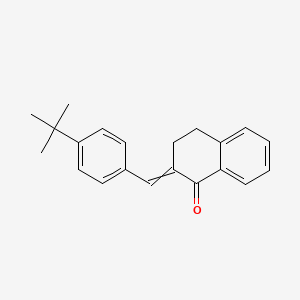![molecular formula C13H23NO2Si B8622915 [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol](/img/structure/B8622915.png)
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol
概要
説明
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol is a chemical compound that features a pyridine ring substituted with tert-butyldimethylsilyloxymethyl and hydroxymethyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often include the use of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The hydroxymethyl group is introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The formyl group can be reduced back to a hydroxymethyl group.
Substitution: The tert-butyldimethylsilyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a formyl or carboxyl group, while reduction of the formyl group regenerates the hydroxymethyl group.
科学的研究の応用
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol involves its interaction with various molecular targets. The tert-butyldimethylsilyloxymethyl group provides steric protection, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make the compound useful in modifying the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
- 5-(tert-Butyldimethylsilyloxymethyl)-2-methylpyridine
- 5-(tert-Butyldimethylsilyloxymethyl)-2-ethylpyridine
- 5-(tert-Butyldimethylsilyloxymethyl)-2-(methoxymethyl)pyridine
Uniqueness
The uniqueness of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol lies in its combination of steric protection from the tert-butyldimethylsilyloxymethyl group and the reactivity of the hydroxymethyl group. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
分子式 |
C13H23NO2Si |
|---|---|
分子量 |
253.41 g/mol |
IUPAC名 |
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-11-6-7-12(9-15)14-8-11/h6-8,15H,9-10H2,1-5H3 |
InChIキー |
QDVSCOYGGABOQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(C=C1)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-2-[(2-chlorophenyl)methyl]aniline](/img/structure/B8622836.png)


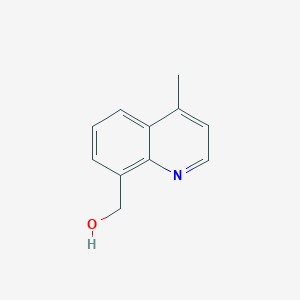

![1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine](/img/structure/B8622879.png)
